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Compound of Interest |

Compound Name: (+)-beta-Irone
CAS No.: 35124-15-3
Cat. No.: B12758600
Get Quote
. J

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and mass spectrometry (MS) data for (+)-pB-Irone. Designed for researchers, scientists,
and professionals in drug development, this document presents quantitative data in structured
tables, details experimental protocols, and visualizes relevant biochemical pathways. While
specific high-resolution spectral data for the dextrorotatory enantiomer, (+)-B-lrone, is not
widely published, the provided data for the closely related structural isomer, [3-ionone, serves
as a robust reference.

Spectroscopic Data

The spectroscopic data presented below is primarily based on the analysis of 3-ionone, a
closely related isomer of -irone. The structural similarity suggests that the spectral
characteristics will be very similar, with minor variations in chemical shifts and fragmentation
patterns possible.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The following tables summarize the *H and 3C NMR chemical shifts for -ionone, which are
expected to be very similar to those of (+)-p-Irone.
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Table 1: *H NMR Chemical Shift Data for -lonone[1]

Atom Name Chemical Shift (ppm) Multiplicity
H7 7.27 d
H8 6.12 d
H10 2.29 S
H2 2.04 t
H5 1.71 S
H3 1.59 m
H4 1.45 m
H12 1.03 S
H13 1.03 S
H6 0.90 d

Solvent: CDCIz, Reference: TMS

Table 2: 13C NMR Chemical Shift Data for 3-lonone[1]
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Atom Number Chemical Shift (ppm)
C9 198.4
C1 137.1
C7 135.9
C8 129.9
C6 125.4
C2 39.8
C4 34.2
Cl1 33.0
C12 28.8
C13 28.8
C10 27.2
C5 21.8
C3 18.9

Solvent: CDCls, Reference: TMS

Electron ionization mass spectrometry (EI-MS) of 3-ionone reveals a distinct fragmentation
pattern that is characteristic of its molecular structure. The molecular ion peak and major
fragment ions are summarized in the table below.

Table 3: Mass Spectrometry Data for 3-lonone[2]
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miz Relative Intensity (%) Proposed Fragment

206 25 [M]* (Molecular lon)

191 100 [M - CHs]*

177 15 [M - C2Hs]*

163 20 [M - CsH7]*

149 10 [M - CaHo]*

136 30 Retro-Diels-Alder Fragment
121 45 [CoH13]*

93 35 [C7Ho]*

43 80 [CHsCOJ*

Experimental Protocols

The following protocols provide a general framework for the acquisition of NMR and MS data
for compounds like (+)-B-Irone.

This protocol is based on standard procedures for the analysis of terpenoids.
e Sample Preparation:

o Dissolve approximately 5-10 mg of the purified (+)-B-lrone sample in 0.6-0.7 mL of
deuterated chloroform (CDCIs).

o Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift
referencing (0 ppm).

o Transfer the solution to a 5 mm NMR tube.
e Instrument Setup:

o Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband
probe.
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o Tune and match the probe for both *H and 3C frequencies.

o Shim the magnetic field to achieve optimal resolution and lineshape.

e 'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters:

Pulse sequence: zg30

Spectral width: 12-16 ppm

Acquisition time: 2-3 seconds

Relaxation delay: 1-2 seconds

Number of scans: 16-64

e 13C NMR Acquisition:
o Acquire a one-dimensional 3C NMR spectrum with proton decoupling.

o Typical parameters:

Pulse sequence: zgpg30

Spectral width: 200-220 ppm

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024-4096
» Data Processing:

o Apply Fourier transformation to the acquired free induction decays (FIDs).
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o Phase correct the spectra.

o Calibrate the chemical shift scale using the TMS signal at O ppm.

o Integrate the signals in the *H spectrum and pick the peaks in both *H and 13C spectra.

This protocol is based on standard procedures for the analysis of volatile compounds in
essential oils.

e Sample Preparation:

o Prepare a dilute solution of (+)-B-Irone (e.g., 100 ppm) in a volatile solvent such as hexane
or dichloromethane.

e GC Instrument Setup:

o Use a gas chromatograph equipped with a capillary column suitable for terpenoid analysis
(e.g., DB-5ms, HP-5ms).

o Set the injection port temperature to 250 °C.

o Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).

o Program the oven temperature as follows: initial temperature of 60 °C, hold for 2 minutes,
then ramp to 240 °C at a rate of 3 °C/min, and hold for 5 minutes.

¢ MS Instrument Setup:

o Use a mass spectrometer with an electron ionization (EI) source.

o Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C.

o Set the electron energy to 70 eV.

o Scan a mass range of m/z 40-400.

» Data Acquisition and Analysis:

o Inject 1 pL of the prepared sample into the GC-MS system.
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o Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
o lIdentify the peak corresponding to (+)-B-lrone based on its retention time.
o Analyze the mass spectrum to determine the molecular ion and the fragmentation pattern.

Biosynthesis of 3-lrone

B-Irone is biosynthesized in plants through the enzymatic cyclization of an acyclic precursor,
pseudoionone. This process is a key step in the formation of various irone isomers.

Click to download full resolution via product page

Caption: Biosynthetic pathway of (+)-B-lrone from precursor molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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